molecular formula C17H16ClNO B11366546 3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11366546
M. Wt: 285.8 g/mol
InChI Key: KXWDJRUQGLUFFD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chlorobenzyl group attached to the indole core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and an appropriate nucleophile.

    Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one has various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the chlorobenzyl group and the indole core. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C17H16ClNO/c1-2-19-16-6-4-3-5-14(16)15(17(19)20)11-12-7-9-13(18)10-8-12/h3-10,15H,2,11H2,1H3

InChI Key

KXWDJRUQGLUFFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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